1-benzyl-N-butyl-N-methyl-4-piperidinamine
Overview
Description
1-benzyl-N-butyl-N-methyl-4-piperidinamine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
BZP acts as a dopamine and serotonin agonist, meaning it stimulates the release of these neurotransmitters in the brain. This leads to increased feelings of pleasure and euphoria, as well as increased energy and alertness.
Biochemical and Physiological Effects
BZP has been shown to have a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as body temperature and metabolism. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost. It also has a unique chemical structure that makes it useful for studying the effects of dopamine and serotonin on the brain. However, BZP is also highly addictive and has potential for abuse, which can limit its use in research.
Future Directions
There are several potential future directions for research on BZP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It may also be useful in studying the effects of dopamine and serotonin on the brain in order to develop new treatments for addiction and other mental health disorders. Additionally, further research is needed to better understand the long-term effects of BZP use and its potential for abuse.
Scientific Research Applications
BZP has been studied for its potential use in a variety of scientific applications, including as a stimulant, an antidepressant, and an analgesic. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-benzyl-N-butyl-N-methylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-12-18(2)17-10-13-19(14-11-17)15-16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQFZHCFSBKKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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